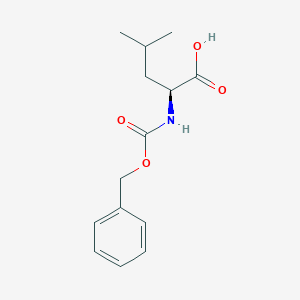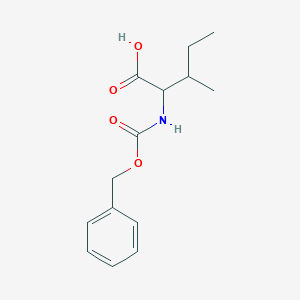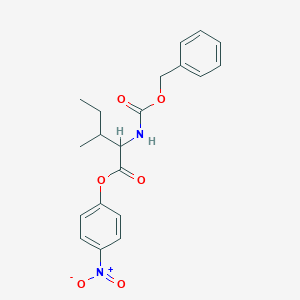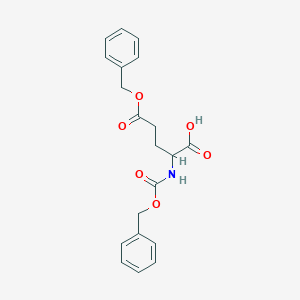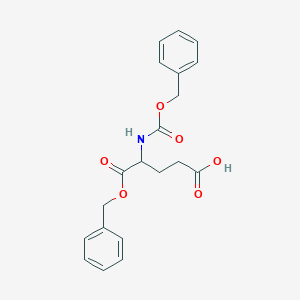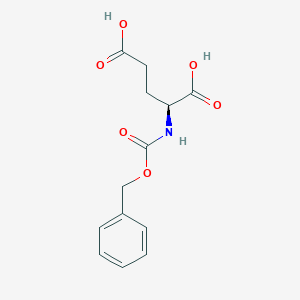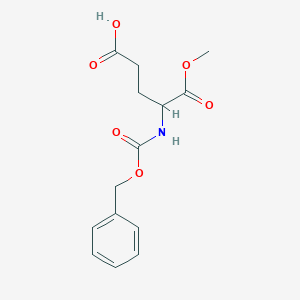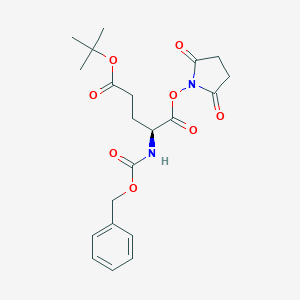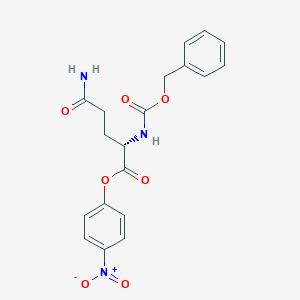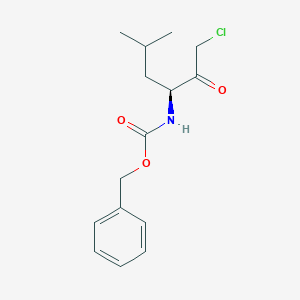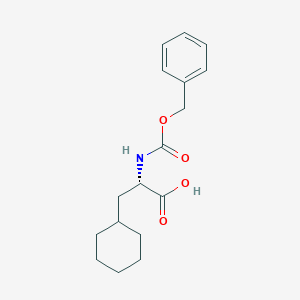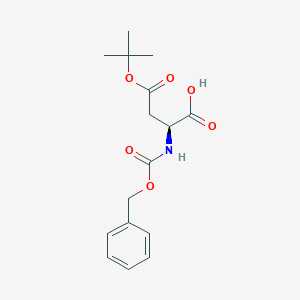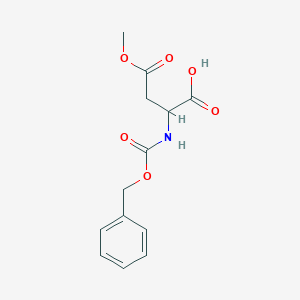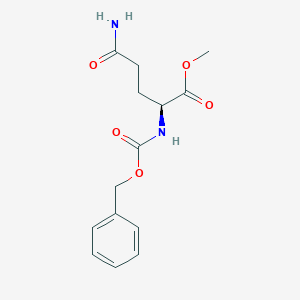
Z-Gln-ome
Übersicht
Beschreibung
“Z-Gln-ome” is a chemical compound with the molecular formula C14H18N2O5 . It is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of Z-Gln-ome involves various methods. One study mentions the use of UNCA and BOP/PyBroP coupling methods . Another study discusses the synthesis and conformational analysis of model pentapeptides with the sequence Z-Leu-Aib-Xaa-Gln-Valol .
Chemical Reactions Analysis
Z-Gln-ome is involved in various chemical reactions. For instance, gpTGase-catalyzed transamidation of Z-Gln-Gly by Gly-OMe proceeds with the involvement of substrate inhibition by Gly-OMe . This phenomenon, resulting from the binding of the nucleophile to the free enzyme, is a common feature of TGase-catalyzed reactions .
Physical And Chemical Properties Analysis
Z-Gln-ome has a molecular weight of 294.3 and a melting point of 138-139 °C . It is soluble in methanol . Its density is predicted to be 1.235±0.06 g/cm3 .
Wissenschaftliche Forschungsanwendungen
Biomedical Engineering
Application Summary
Z-Gln-ome, a derivative of glutamine, is utilized in the development of mechanically tough and conductive hydrogels . These hydrogels are designed to mimic the extracellular matrix and can be used in tissue engineering and as biosensors .
Methods of Application
The hydrogels are synthesized by integrating Z-Gln-ome into gelatin polymers via enzymatic crosslinking . The process involves creating dynamic π–π stacking interactions by introducing carbobenzoxy groups, which enhance the hydrogel’s properties .
Results and Outcomes
The optimized hydrogel demonstrated a high storage modulus, compressive strength, tensile strength, and elongation at break. It also showed a short response/recovery time and high sensitivity in detecting human activities, making it suitable for health-monitoring systems .
Environmental Science
Application Summary
In environmental science, Z-Gln-ome is explored for its potential in photocatalysis . It’s used in the synthesis of g-C3N4-based Z-scheme photocatalysts for environmental applications like pollutant abatement and CO2 reduction .
Methods of Application
The Z-scheme photocatalysts are synthesized using Z-Gln-ome to improve the charge carrier recombination mechanism, enhancing the photocatalytic activity of g-C3N4 .
Results and Outcomes
These photocatalysts have shown improved performance in environmental applications, contributing to more efficient pollutant degradation and energy conversion processes .
Agriculture
Application Summary
Z-Gln-ome is applied in agriculture to improve grain yield and nutritional quality of crops like maize. It’s used as a foliar spray to enhance nitrogen uptake and metabolism .
Methods of Application
Glutamine is sprayed at various growth stages of maize to investigate its physiological impact on grain yield and nutritional quality under different nitrogen conditions .
Results and Outcomes
The application of Z-Gln-ome resulted in a significant increase in grain yield, protein content, and other nutritional qualities, indicating its effectiveness as a foliar nutrient .
Food Industry
Application Summary
In the food industry, Z-Gln-ome is used as a microbial transglutaminase to improve the texture and quality of food products by catalyzing protein cross-linking .
Methods of Application
Transglutaminase is applied to various food products to enhance firmness, viscosity, elasticity, and water-holding capacity, improving the overall quality of the product .
Results and Outcomes
The enzyme has been successfully used to create novel food textures and structures, contributing to the development of new products and the improvement of existing ones .
Materials Science
Application Summary
In materials science, Z-Gln-ome is instrumental in creating advanced composite materials with enhanced mechanical and conductive properties .
Methods of Application
The composite materials are developed by incorporating Z-Gln-ome into polymers, which are then crosslinked enzymatically to form robust and conductive matrices .
Results and Outcomes
These materials exhibit superior mechanical strength and electrical conductivity, making them suitable for various applications, including electronics and structural components .
Medicine
Application Summary
Z-Gln-ome is explored for its use in drug delivery systems and biosensing . It’s particularly useful in creating hydrogels that respond to physiological changes .
Methods of Application
Hydrogels containing Z-Gln-ome are synthesized for targeted drug delivery and biosensing applications, utilizing its responsive properties to environmental stimuli .
Results and Outcomes
The hydrogels have shown potential in delivering drugs in a controlled manner and in sensing applications, indicating their promise in advancing medical technologies .
Each of these applications demonstrates the versatility and potential of Z-Gln-ome in contributing to advancements across various scientific fields. The detailed descriptions and results highlight the compound’s significant impact on research and development.
Biochemistry
Application Summary
Z-Gln-ome plays a crucial role in biochemical assays , particularly in the activity assays for enzymes like microbial transglutaminase (MTG). These assays are essential for understanding enzyme kinetics and function .
Methods of Application
The Z-Gln-ome is used as an amine acceptor substrate in MTG activity assays. In the presence of MTG, hydroxylamine is incorporated into Z-Gln-ome to form a complex detectable at a specific wavelength .
Results and Outcomes
The assay provides a quantitative measure of MTG activity, which is vital for research in food science, pharmaceuticals, and biomedicine. The kit is designed for multiple measurements, ensuring reproducibility and accuracy .
Polymer Science
Application Summary
In polymer science, Z-Gln-ome is utilized to enhance the properties of gelatin-based conductive hydrogels . These hydrogels have potential applications in wearable devices and health-monitoring systems .
Methods of Application
Z-Gln-ome is integrated into gelatin polymers via enzymatic crosslinking, creating dynamic π–π stacking interactions. This method improves the elasticity, toughness, and conductivity of the hydrogels .
Results and Outcomes
The hydrogels exhibit high mechanical strength and sensitivity, capable of detecting a range of human activities. They are also noncytotoxic, making them safe for biomedical applications .
Biotechnology
Application Summary
Z-Gln-ome is significant in biotechnology for the overexpression of soluble and active microbial transglutaminase (mTG) in systems like E. coli, which is challenging due to protein folding and proteolytic cleavage requirements .
Methods of Application
Advanced genetic engineering techniques are employed to overcome the challenges of mTG expression, ensuring the production of active and soluble enzyme forms .
Results and Outcomes
The successful expression of mTG has broad implications, enhancing its applications in food processing, pharmaceuticals, textiles, and biomedicine, contributing to the development of new products and technologies .
These additional applications further illustrate the diverse and impactful roles that Z-Gln-ome plays in advancing scientific research and development across various disciplines.
Nanotechnology
Application Summary
Z-Gln-ome is used in the synthesis of ZnO nanostructures , which have a wide range of applications due to their unique properties. These nanostructures are utilized in electronics, photonics, and sensor technology .
Methods of Application
Various growth methods, such as the sol-gel process and hydrothermal synthesis, are employed to create ZnO nanostructures with different morphologies. Z-Gln-ome plays a role in controlling the growth and properties of these structures .
Results and Outcomes
The nanostructures exhibit enhanced optical, electrical, and catalytic properties, making them suitable for applications in UV lasers, LEDs, and as gas sensors .
Biophysics
Application Summary
In biophysics, Z-Gln-ome is instrumental in studying the topology of proteins , such as lasso-type proteins. It helps in understanding the geometric and topological factors that determine protein functions .
Methods of Application
The Gauss linking integral (GLN) method, which involves Z-Gln-ome, is used to analyze the topology of proteins. This method is faster than other techniques for detecting entanglement in proteins .
Results and Outcomes
The GLN method has provided insights into the flexibility and folding routes of proteins, which are crucial for their biological functions .
Polymer Chemistry
Application Summary
Z-Gln-ome is applied in polymer chemistry to create sustainable biopolymer-based composites . These composites have potential applications in environmentally friendly materials and green papermaking .
Methods of Application
Z-Gln-ome is integrated into gelatin polymers via enzymatic crosslinking, improving the mechanical and conductive properties of the resulting hydrogels .
Results and Outcomes
The hydrogels demonstrate high mechanical strength and conductivity, suitable for use in biosensors and wearable devices for health monitoring .
Safety And Hazards
Zukünftige Richtungen
The future demand and key players in the Z-Gln-ome market are poised to play pivotal roles in shaping the industry’s trajectory . The Z-Gln-ome market growth refers to the sustained expansion of the market associated with Z-Gln-ome, marked by continuous increases in sales, revenue, and overall economic activity .
Eigenschaften
IUPAC Name |
methyl (2S)-5-amino-5-oxo-2-(phenylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-20-13(18)11(7-8-12(15)17)16-14(19)21-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3,(H2,15,17)(H,16,19)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLQIOYVRJQLOG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CCC(=O)N)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Z-Gln-ome | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




